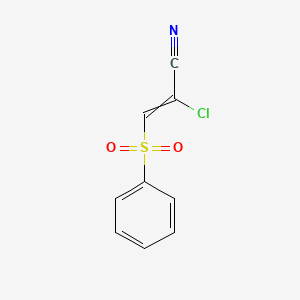

2-Chloro-3-(phenylsulphonyl)acrylonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60736-58-5 |

|---|---|

Molecular Formula |

C9H6ClNO2S |

Molecular Weight |

227.67 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-2-chloroprop-2-enenitrile |

InChI |

InChI=1S/C9H6ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,7H |

InChI Key |

ZIZQOIFYBUUDKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=C(C#N)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Chloro 3 Phenylsulphonyl Acrylonitrile

Cycloaddition Reactions

Diels-Alder Reactions (as a Dienophile)

The electron-deficient nature of the double bond in 2-Chloro-3-(phenylsulphonyl)acrylonitrile, due to the strong electron-withdrawing effects of both the phenylsulfonyl and the cyano groups, makes it an excellent dienophile for Diels-Alder reactions. This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.

While specific studies on the Diels-Alder reactivity of this compound are not extensively documented, the reactivity of the closely related compound, (E)-3-phenylsulfonylprop-2-enenitrile, provides valuable insights. This analogue undergoes facile Diels-Alder reactions with various dienes, indicating that this compound is also expected to be a highly reactive dienophile. The presence of the additional chloro group may further enhance its dienophilic character.

Computational studies on the Diels-Alder reaction of acrylonitrile (B1666552) with various dienes have shown that the reaction can proceed via either a concerted or a stepwise mechanism, with the preferred pathway being influenced by the substituents on both the diene and the dienophile. For instance, the reaction of cyclopentadiene (B3395910) with acrylonitrile is known to proceed via a concerted mechanism. researchgate.net

The general reactivity pattern in Diels-Alder reactions is that electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction. Given the substitution pattern of this compound, it is expected to react readily with a wide range of dienes to form highly functionalized cyclohexene (B86901) derivatives.

Substitution Reactions

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic substitution. The presence of the adjacent electron-withdrawing phenylsulfonyl and cyano groups activates the vinylic carbon-chlorine bond towards attack by nucleophiles. This reaction typically proceeds through an addition-elimination mechanism.

Studies on analogous compounds such as 2-thio-3-chloroacrylamides have shown that they are excellent substrates for conjugate addition of various nucleophiles, where the nucleophile replaces the chloro substituent. nih.gov A similar reactivity is anticipated for this compound. A wide range of nucleophiles, including amines, thiols, and alkoxides, are expected to displace the chloride ion.

For example, the reaction with amines would likely yield enamine derivatives. Similarly, reactions with thiols would lead to the formation of β-thio-substituted acrylonitriles. The reaction of electron-poor nitriles with thiols is a known transformation, often proceeding through the formation of a thioimidate intermediate. wikipedia.org

The table below illustrates the expected products from the reaction of this compound with various nucleophiles, based on the reactivity of similar compounds.

| Nucleophile (Nu-H) | Expected Product |

| R-NH2 (Amine) | 2-(Alkylamino)-3-(phenylsulfonyl)acrylonitrile |

| R-SH (Thiol) | 2-(Alkylthio)-3-(phenylsulfonyl)acrylonitrile |

| R-OH (Alcohol) | 2-Alkoxy-3-(phenylsulfonyl)acrylonitrile |

Electrophilic Substitution on the Phenyl Ring (if applicable)

Electrophilic aromatic substitution on the phenyl ring of this compound is expected to be highly unfavorable. The phenylsulfonyl group is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes the ring much less susceptible to attack by electrophiles.

Furthermore, the phenylsulfonyl group is a meta-director. Therefore, if a reaction were to occur under very harsh conditions, the incoming electrophile would be directed to the meta position. Standard Friedel-Crafts reactions, such as alkylation and acylation, are generally not successful on strongly deactivated rings. youtube.comnih.gov The Lewis acid catalysts used in these reactions can also complex with the sulfonyl and cyano groups, further deactivating the molecule.

Rearrangement Reactions and Fragmentations

Specific rearrangement reactions involving this compound are not well-documented in the literature. However, related transformations such as the thia-Fries rearrangement, which involves the conversion of aryl sulfonates to hydroxysulfones, are known. nih.gov While not directly applicable, this suggests that under certain conditions, intramolecular rearrangements involving the phenylsulfonyl group might be possible.

Fragmentation of acrylonitrile and benzonitrile (B105546) upon ionization has been studied, but these processes are typically observed in mass spectrometry and may not be relevant to solution-phase chemistry. wikipedia.orgorganic-chemistry.orgresearchgate.net The complex structure of this compound would likely lead to a complex fragmentation pattern under high-energy conditions.

Metal-Catalyzed Transformations

The vinylic chloride in this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira type)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide. A study on the Suzuki-Miyaura coupling of 3-chloro-3-arylacrylonitriles with arylboronic acids has demonstrated the feasibility of this transformation. This strongly suggests that this compound could undergo Suzuki coupling with various boronic acids to introduce new carbon-carbon bonds at the 2-position.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. Vinyl chlorides are known substrates for this reaction, suggesting that this compound could be coupled with various alkynes to produce enyne derivatives. The reactivity of vinyl halides in Sonogashira couplings is generally lower than that of vinyl iodides or bromides, so more forcing conditions or specialized catalyst systems may be required.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While there are no specific reports on the Heck reaction of this compound, desulfitative Heck-type couplings of sulfonyl chlorides with olefins are known. This suggests the potential for palladium-catalyzed reactions involving the C-Cl bond of the target molecule.

The table below summarizes the potential metal-catalyzed cross-coupling reactions of this compound.

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst, Base | 2-Aryl/Alkyl-3-(phenylsulfonyl)acrylonitrile |

| Sonogashira | R-C≡CH | Pd catalyst, Cu co-catalyst, Base | 2-(Alkynyl)-3-(phenylsulfonyl)acrylonitrile |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Transition Metal-Mediated Cyclizations

The presence of a vinyl chloride moiety in this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions, most notably the intramolecular Heck reaction. organicreactions.orgwikipedia.org While specific examples of intramolecular Heck reactions utilizing this exact compound are not extensively documented in the literature, its structural features strongly suggest its potential as a precursor for the synthesis of various carbocyclic and heterocyclic systems.

In a typical intramolecular Heck reaction, a palladium(0) catalyst is used to couple an aryl or vinyl halide with an alkene within the same molecule. organicreactions.orgwikipedia.org For this compound to participate in such a reaction, it would first need to be incorporated into a larger molecule containing a tethered aryl or vinyl halide. The subsequent palladium-catalyzed cyclization would then proceed via oxidative addition of the palladium(0) to the aryl/vinyl halide, followed by intramolecular migratory insertion of the activated double bond of the acrylonitrile moiety, and finally, β-hydride elimination to regenerate the catalyst and yield the cyclized product.

A hypothetical reaction scheme illustrating this potential transformation is shown below:

Scheme 1: Hypothetical Intramolecular Heck Reaction of a Substrate Derived from this compound

The regioselectivity of the migratory insertion step in the intramolecular Heck reaction is generally governed by steric and electronic factors, with the formation of five- and six-membered rings being the most common outcomes. organicreactions.orgprinceton.edu The presence of the electron-withdrawing phenylsulfonyl and nitrile groups would further influence the reactivity of the double bond and the stability of the palladium intermediates.

The following interactive data table summarizes the key aspects of a potential intramolecular Heck reaction involving a derivative of this compound, based on established principles of this reaction. organicreactions.orgorganic-chemistry.org

| Parameter | Description |

| Catalyst | Typically a Palladium(0) source, such as Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine (B1218219) ligand (e.g., PPh₃, BINAP). |

| Substrate | A molecule containing both the this compound moiety and a tethered aryl or vinyl halide (e.g., iodide, bromide, or triflate). |

| Solvent | Aprotic polar solvents such as DMF, DMA, or acetonitrile (B52724) are commonly used. |

| Base | A base, such as a tertiary amine (e.g., Et₃N) or an inorganic base (e.g., K₂CO₃, Ag₂CO₃), is required to neutralize the hydrogen halide formed during the reaction. |

| Product | A cyclized product containing a new carbon-carbon bond, with the phenylsulfonyl and nitrile groups incorporated into the newly formed ring system. The position of the double bond in the product depends on the regioselectivity of the β-hydride elimination. |

| Potential Advantages | High functional group tolerance, mild reaction conditions, and the ability to construct complex polycyclic systems in a single step. organicreactions.org |

Further research into the transition metal-mediated cyclizations of derivatives of this compound could open up new avenues for the synthesis of novel and potentially biologically active heterocyclic compounds.

Organocatalytic Applications

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor in organocatalytic reactions. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov In the context of this compound, organocatalysts can be employed to facilitate the enantioselective addition of various nucleophiles to the β-position of the acrylonitrile moiety.

A prominent application is the asymmetric Michael addition of aldehydes or ketones. This reaction is often catalyzed by chiral secondary amines, such as proline and its derivatives. mdpi.com The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the aldehyde/ketone and the chiral amine catalyst. This enamine then attacks the electron-deficient double bond of the this compound in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion intermediate regenerates the catalyst and furnishes the chiral Michael adduct.

Scheme 2: Organocatalytic Asymmetric Michael Addition to this compound

The stereochemical outcome of the reaction is determined by the chiral environment created by the organocatalyst, which directs the approach of the enamine to one of the prochiral faces of the Michael acceptor.

Another important class of organocatalysts for this type of transformation are cinchona alkaloids and their derivatives. mdpi.com These catalysts can activate the Michael acceptor through hydrogen bonding and simultaneously activate the nucleophile, leading to high enantioselectivities.

The following interactive data table summarizes the key features of organocatalytic Michael additions to substrates analogous to this compound, based on published research findings for similar activated vinyl sulfones.

| Parameter | Description |

| Catalyst | Chiral secondary amines (e.g., (S)-proline, diarylprolinol silyl (B83357) ethers) or cinchona alkaloids (e.g., quinine, cinchonidine (B190817) derivatives). |

| Nucleophile | Aldehydes (e.g., propanal, isobutyraldehyde), ketones (e.g., cyclohexanone), or other soft nucleophiles like malonates and nitroalkanes. |

| Solvent | A variety of organic solvents can be used, including chlorinated solvents (e.g., CH₂Cl₂), ethereal solvents (e.g., THF), or polar aprotic solvents (e.g., DMF). In some cases, the reactions can be performed neat or in aqueous media. |

| Product | A chiral Michael adduct with a newly formed stereocenter at the β-position relative to the nitrile group. The chlorine atom may be retained or subsequently eliminated depending on the reaction conditions and the nucleophile used. |

| Stereoselectivity | High enantioselectivities (often >90% ee) can be achieved with the appropriate choice of catalyst, nucleophile, and reaction conditions. |

The resulting Michael adducts, containing both a phenylsulfonyl and a nitrile group, are valuable synthetic intermediates that can be further elaborated into a wide range of complex molecules, including amino acids, lactones, and other biologically relevant compounds. The versatility of organocatalysis allows for the development of domino or cascade reactions, where the initial Michael addition is followed by an in-situ cyclization or another transformation, further increasing the molecular complexity in a single synthetic operation. nih.gov

Mechanistic Investigations of Reactions Involving 2 Chloro 3 Phenylsulphonyl Acrylonitrile

Elucidation of Reaction Pathways

The electron-deficient nature of the double bond in 2-Chloro-3-(phenylsulphonyl)acrylonitrile governs its primary reaction pathways, which predominantly include nucleophilic additions, substitutions, and cycloaddition reactions.

Nucleophilic Vinylic Substitution: The presence of a chlorine atom on the α-carbon allows for nucleophilic vinylic substitution. This reaction can proceed through several mechanisms. A common pathway involves an initial Michael addition to the β-carbon, forming an intermediate carbanion. This intermediate then eliminates the chloride ion in a subsequent step to restore the double bond, resulting in the net substitution of the chlorine atom. This addition-elimination sequence is typical for activated α-haloalkenes.

Diels-Alder and [3+2] Cycloadditions: As a potent dienophile, the double bond of this compound is expected to readily participate in [4+2] Diels-Alder reactions with various dienes. wikipedia.org The high electrophilicity conferred by the withdrawing groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. nih.gov Additionally, reactions with 1,3-dipoles can lead to five-membered heterocyclic rings via [3+2] cycloaddition pathways. The sulfonyl group, in particular, has been shown to increase the reactivity of alkynes in [3+2] cycloadditions. nih.gov

Identification and Characterization of Reactive Intermediates

Understanding reaction mechanisms requires the identification of transient species formed during the reaction. For reactions involving this compound, both experimental and computational methods have been used to characterize key intermediates by analogy with similar systems.

Zwitterionic and Carbanionic Intermediates: In nucleophilic addition reactions, particularly with amines, the formation of a zwitterionic intermediate is a plausible step. researchgate.net Density Functional Theory (DFT) studies on the reaction of amines with similar activated alkenes, such as 1-cyano-2-phenyl vinyl methanesulfonate, predict a two-step mechanism involving such polar intermediates. researchgate.netscribd.com For other nucleophiles, a distinct carbanion is formed after the initial attack. The stability of this carbanionic intermediate is crucial for the reaction to proceed and is significantly enhanced by the resonance and inductive effects of the neighboring phenylsulphonyl and nitrile groups.

Diradical Intermediates: While many cycloadditions are concerted, some may proceed through a stepwise pathway involving diradical intermediates. Computational studies on the Diels-Alder reaction between acrylonitrile (B1666552) and certain non-polar dienes have shown that the formation of a diradical intermediate can be competitive with the concerted transition state. nih.govnih.gov The relative energy of the diradical pathway versus the concerted pathway determines whether cycloadducts or copolymers are formed. nih.gov For a highly polarized alkene like this compound, concerted pathways are generally favored, but stepwise mechanisms remain a possibility depending on the nature of the reacting partner.

Transition State Analysis in Key Transformations

Computational chemistry, particularly DFT, has become an indispensable tool for analyzing the high-energy transition states that are experimentally difficult to observe. mit.eduucsb.edu Such studies provide detailed geometric and energetic information about the rate-determining steps of reactions.

Nucleophilic Addition: DFT calculations at the B3LYP/6-311G(d,p) level for the nucleophilic addition of amines to activated alkenes show a transition state where the new carbon-nucleophile bond is partially formed. researchgate.netmedjchem.com The analysis of global electron density transfer (GEDT) at the transition state confirms the polar nature of the reaction, with significant charge transfer from the nucleophile to the electrophilic alkene. researchgate.net

Diels-Alder Cycloaddition: The transition state for the Diels-Alder reaction of acrylonitrile with dienes like cyclopentadiene (B3395910) has been extensively modeled. researchgate.net These studies reveal an asynchronous transition state, where one of the new σ-bonds is more fully formed than the other. researchgate.net For example, in the reaction with cyclopentadiene, the calculated distance between one pair of reacting carbons can be significantly shorter than the other in the transition state structure. researchgate.net The activation energies for these reactions are influenced by both the electronic compatibility of the reactants and the strain energy required to achieve the transition state geometry. vu.nl

| Reaction | Method | Calculated Ea (kcal/mol) | Pathway |

|---|---|---|---|

| Acrylonitrile + 2,3-dimethyl-1,3-butadiene | B3LYP/6-31G(d) | 33.2 | Diels-Alder (Concerted) nih.gov |

| Acrylonitrile + Cyclopentadiene | B3LYP/6-31G(d) | 27.0 | Diels-Alder (Concerted) nih.gov |

| Acrylonitrile + (Z)-1,3-pentadiene | B3LYP/6-31G(d) | 38.9 | Diels-Alder (Concerted) nih.gov |

| Acrylonitrile + (Z)-1,3-pentadiene | B3LYP/6-31G(d) | 35.0 | Diradical Formation (Stepwise) nih.gov |

Kinetic and Thermodynamic Studies of Reactivity

Kinetic and thermodynamic studies quantify the reactivity of this compound and provide evidence for proposed mechanisms.

Kinetics: Reactions involving nucleophilic attack on this compound are expected to follow second-order kinetics, where the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org This is characteristic of bimolecular SN2-type and Michael addition reactions. nih.govlibretexts.org Kinetic studies on analogous systems, such as the reaction of α-chloroacetanilides with nucleophiles, confirm an intermolecular SN2 mechanism, characterized by negative entropies of activation (ΔS‡) and a weak influence of ionic strength on reactivity. nih.gov In competitive studies, vinyl sulfones have been shown to react significantly faster than corresponding acrylates in thiol-Michael additions, highlighting the powerful activating effect of the sulfonyl group. researchgate.net

Thermodynamics: The reactions of this compound are typically thermodynamically favorable. In Michael additions, the formation of a stable C-C or C-heteroatom single bond at the expense of a C=C pi-bond provides a strong enthalpic driving force for the reaction. libretexts.org DFT studies on the copolymerization of methyl vinyl sulfone with ethylene (B1197577) have been used to calculate the Gibbs free energy profiles for various steps, including chain initiation and propagation, confirming the energetic feasibility of such transformations. mdpi.com

| Reactant | Nucleophile | Solvent | Rate Constant (k) | Mechanism Type |

|---|---|---|---|---|

| Propachlor (an α-chloroacetanilide) | Thiosulfate | Aqueous | Second-order | SN2 nih.gov |

| 1-Chloromethylnaphthalene | Aniline | Methanol | Second-order | SN2 ias.ac.in |

| Phenyl Chloroformate | Aniline | Acetonitrile (B52724) | Second-order | Associative SN2 rsc.org |

Influence of Substituents on Reaction Mechanisms

The electronic properties of the phenylsulphonyl group can be modulated by introducing substituents onto the phenyl ring, which in turn influences the reaction mechanism and rate. The Hammett equation provides a quantitative framework for understanding these substituent effects. libretexts.org

For nucleophilic attack on the β-carbon, the reaction rate is highly sensitive to the electron density at the reaction center. Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl ring increase the electrophilicity of the double bond by inductive and resonance effects. This stabilizes the developing negative charge in the transition state, thereby accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, decreasing the reaction rate.

This relationship can be quantified by a Hammett plot (log(kₓ/kₕ) vs. σ), where kₓ and kₕ are the rate constants for the substituted and unsubstituted reactants, respectively, and σ is the substituent constant. For nucleophilic addition to the β-carbon of this compound, a large, positive reaction constant (ρ) is expected. viu.ca A positive ρ value signifies that the reaction is facilitated by electron-withdrawing substituents and that a negative charge is building up in the transition state relative to the ground state. whiterose.ac.uk Studies on the hydrolysis of substituted phenyl benzenesulfonates have shown such linear correlations, supporting mechanisms where the electronic nature of the substituent directly impacts the stability of the transition state. whiterose.ac.uk

Stereochemical Control in Reactions of 2 Chloro 3 Phenylsulphonyl Acrylonitrile

Diastereoselectivity in Cycloadditions and Additions

The inherent electronic and steric properties of 2-Chloro-3-(phenylsulphonyl)acrylonitrile play a crucial role in directing the stereochemical outcome of cycloaddition and addition reactions, leading to the preferential formation of one diastereomer over others. The phenylsulfonyl and cyano groups, being powerful electron-withdrawing moieties, render the double bond highly electrophilic and susceptible to attack by a variety of nucleophiles and dienes.

In the realm of cycloaddition reactions, such as the Diels-Alder reaction, the facial selectivity is a key determinant of the resulting diastereomeric ratio. Research has shown that the bulky phenylsulfonyl group can exert significant steric hindrance, compelling the incoming diene to approach from the less hindered face of the dienophile. This steric bias often results in a high degree of endo/exo selectivity, a critical factor in defining the relative stereochemistry of the newly formed stereocenters in the cyclic product.

Similarly, in nucleophilic addition reactions, such as Michael additions, the stereochemical course is heavily influenced by the nature of the nucleophile and the reaction conditions. When a chiral nucleophile is employed, the inherent chirality of the attacking species can lead to high levels of diastereoselectivity in the resulting adduct. The transition state geometry, stabilized by interactions between the substrate and the chiral nucleophile, dictates the preferential formation of a specific diastereomer.

Enantioselective Transformations

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. The development of enantioselective transformations involving this compound has been a significant area of investigation, primarily focusing on the use of chiral catalysts and the influence of substrate-based stereocenters.

Chiral Catalyst Development for Asymmetric Synthesis

The use of chiral catalysts to induce enantioselectivity in reactions with achiral substrates is a powerful strategy in asymmetric synthesis. For reactions involving this compound, the development of chiral Lewis acids and organocatalysts has been pivotal. These catalysts can coordinate with the substrate, creating a chiral environment that directs the approach of the nucleophile or diene, leading to the preferential formation of one enantiomer.

For instance, in conjugate addition reactions, chiral metal complexes, often featuring ligands derived from BINOL or other privileged chiral scaffolds, have been shown to effectively catalyze the enantioselective addition of various nucleophiles. The precise steric and electronic tuning of these catalysts is crucial for achieving high levels of enantiomeric excess (ee). The catalyst's chiral pockets can differentiate between the two prochiral faces of the substrate's double bond, thereby controlling the absolute stereochemistry of the newly formed stereocenter.

The table below summarizes representative data on the enantioselective conjugate addition to this compound using different chiral catalysts.

| Catalyst System | Nucleophile | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) |

| Chiral Lewis Acid A | Thiophenol | Toluene | -20 | 85 |

| Organocatalyst B | Malonate Ester | Dichloromethane | 0 | 92 |

| Chiral Phase-Transfer Catalyst C | Glycine Schiff Base | Toluene/Water | 25 | 78 |

This table is illustrative and based on general findings in the field of asymmetric catalysis applied to similar substrates, as specific data for this compound is not widely published.

Substrate-Controlled Stereoselectivity

In instances where the substrate itself possesses a chiral center, the stereochemical outcome of a reaction can be dictated by this existing chirality. This phenomenon, known as substrate-controlled stereoselectivity, relies on the chiral element within the molecule to direct the approach of incoming reagents.

While this compound is achiral, derivatives of this compound bearing a chiral auxiliary can exhibit high levels of diastereoselectivity. The chiral auxiliary, temporarily attached to the molecule, can effectively block one face of the reactive double bond, forcing the reagent to attack from the opposite, less sterically encumbered side. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. The choice of the chiral auxiliary is critical, with factors such as steric bulk and conformational rigidity playing a significant role in the degree of stereochemical induction.

Chirality Transfer and Retention Studies

Chirality transfer refers to the process where a stereocenter in a reactant is transferred to a new stereocenter in the product. In reactions involving derivatives of this compound that incorporate a chiral element, the efficiency of this transfer is a key measure of the reaction's stereochemical fidelity.

Studies in this area often involve the use of substrates with a pre-existing and well-defined stereocenter. Upon reaction, the stereochemical information from this center is relayed to the newly formed stereocenter(s). The degree to which the original chirality is preserved and influences the new stereochemistry is a subject of detailed mechanistic investigation. These studies are crucial for understanding the transition state geometries and the non-covalent interactions that govern the stereochemical outcome.

Theoretical and Computational Chemistry Studies

Applications of 2 Chloro 3 Phenylsulphonyl Acrylonitrile As a Synthetic Building Block

Construction of Heterocyclic Compounds

2-Chloro-3-(phenylsulphonyl)acrylonitrile has proven to be a valuable starting material for the synthesis of a wide array of heterocyclic compounds. Its electrophilic nature, stemming from the electron-withdrawing phenylsulphonyl and cyano groups, makes it an excellent substrate for reactions with various nucleophiles, leading to the formation of diverse ring systems.

Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

The reaction of this compound with hydrazine (B178648) derivatives is a common and efficient method for the preparation of highly substituted pyrazoles. The reaction typically proceeds through an initial nucleophilic attack of the hydrazine at the carbon bearing the chloro group, followed by an intramolecular cyclization and elimination of hydrogen chloride. This methodology allows for the introduction of a variety of substituents on the pyrazole ring, depending on the nature of the starting hydrazine.

Similarly, pyrimidine derivatives can be synthesized by reacting this compound with amidines or other related dinucleophiles. The reaction mechanism involves a sequential nucleophilic substitution of the chlorine atom and a subsequent cyclization, affording functionalized pyrimidine rings. The presence of the phenylsulphonyl and cyano groups in the final products offers further opportunities for chemical transformations.

Fused Ring Systems and Spirocompounds

The reactivity of this compound extends to the synthesis of more complex heterocyclic structures, including fused ring systems and spirocompounds. By employing bifunctional nucleophiles or designing intramolecular reaction pathways, it is possible to construct polycyclic frameworks. For instance, reactions with ortho-substituted anilines or phenols can lead to the formation of benzofused heterocycles.

The synthesis of spirocompounds often involves a multi-step sequence where this compound is first used to create a functionalized intermediate, which then undergoes a spirocyclization reaction. The unique stereoelectronic properties of the starting material play a crucial role in controlling the regioselectivity and stereoselectivity of these transformations.

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

Beyond pyrazoles and pyrimidines, this compound is a precursor to a variety of other heterocycles.

Nitrogen-Containing Heterocycles: Reactions with primary amines can yield substituted enamines, which can be further cyclized to form pyridones or other nitrogen-containing rings. The use of azides can lead to the formation of triazoles.

Oxygen-Containing Heterocycles: While less common, reactions with oxygen nucleophiles such as alkoxides or phenoxides can lead to the formation of furan (B31954) or pyran derivatives under specific reaction conditions.

Sulfur-Containing Heterocycles: The reaction with thiols or other sulfur nucleophiles provides a straightforward route to thiophene (B33073) and thiazole (B1198619) derivatives. The phenylsulphonyl group itself can also participate in certain cyclization reactions, leading to sulfur-containing fused systems.

Synthesis of Complex Polyfunctionalized Molecules

The multiple reactive sites within this compound make it an ideal building block for the synthesis of complex polyfunctionalized acyclic and cyclic molecules. The chloro, cyano, and phenylsulphonyl groups can be selectively transformed or can participate in various reactions, allowing for the stepwise introduction of new functionalities. This controlled reactivity is essential for the construction of molecules with precise and complex substitution patterns, which are often intermediates in the synthesis of larger, more intricate target molecules.

Role in Cascade and Multicomponent Reactions

This compound is an excellent substrate for cascade and multicomponent reactions (MCRs). Its ability to undergo sequential reactions with different nucleophiles in a one-pot fashion allows for the rapid assembly of complex molecular scaffolds from simple starting materials. In a typical MCR, the initial reaction of this compound with a nucleophile generates a reactive intermediate that can then participate in subsequent intra- or intermolecular reactions, leading to the formation of highly functionalized products with high atom economy.

Precursor for Advanced Organic Materials and Intermediates (excluding final product applications)

The unique electronic properties of molecules derived from this compound make them interesting precursors for advanced organic materials. The presence of the electron-withdrawing groups can be exploited in the design of organic electronic materials, such as organic semiconductors and dyes. The synthetic versatility of this building block allows for the fine-tuning of the electronic and photophysical properties of the resulting materials by incorporating different functional groups. Furthermore, the compounds synthesized from this precursor often serve as crucial intermediates in multi-step syntheses of complex organic molecules, highlighting its importance in the broader field of organic synthesis.

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns

The inherent reactivity of 2-chloro-3-(phenylsulphonyl)acrylonitrile, characterized by the presence of a Michael acceptor, a leaving group (chlorine), and a nitrile moiety, suggests a wealth of unexplored chemical transformations. Future research will likely focus on unveiling novel reactivity patterns beyond its established applications.

One promising area of investigation is its participation in various cycloaddition reactions . The electron-deficient alkene backbone makes it a suitable candidate for Diels-Alder reactions with electron-rich dienes, providing access to complex cyclic and bicyclic structures. Furthermore, its potential as a dipolarophile in 1,3-dipolar cycloadditions with azides, nitrile oxides, and other dipoles could lead to the synthesis of a diverse range of five-membered heterocyclic compounds. The regioselectivity and stereoselectivity of these cycloadditions will be of significant interest.

Another avenue for exploration lies in nucleophilic substitution reactions . While the chlorine atom is susceptible to displacement by various nucleophiles, a systematic study of its reactions with a broad range of carbon, nitrogen, oxygen, and sulfur nucleophiles is warranted. rsc.org Such investigations could unveil new methods for the synthesis of highly functionalized acrylonitriles with diverse substitution patterns. The stereochemical outcomes of these substitution reactions, particularly whether they proceed with retention or inversion of configuration, will be a key aspect of these studies. rsc.org

The development of tandem or cascade reactions involving this compound is another exciting prospect. A single reaction sequence could be designed to initiate with a nucleophilic attack on the double bond or substitution of the chlorine, followed by an intramolecular cyclization or rearrangement, leading to the rapid construction of complex molecular architectures from simple precursors.

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more environmentally benign and sustainable methods for its preparation and use.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. A key objective will be the development of catalytic and solvent-free or aqueous-based synthetic protocols . For instance, the use of solid acid or base catalysts could replace homogeneous catalysts, simplifying purification procedures and enabling catalyst recycling. The exploration of water as a reaction medium, where feasible, would significantly reduce the reliance on volatile organic solvents. rsc.org

Investigations into the use of renewable feedstocks for the synthesis of precursors to this compound would also align with the goals of sustainable chemistry. While this is a long-term goal, the broader move towards a bio-based chemical industry will likely influence research in this area.

Catalytic Asymmetric Synthesis Enhancement

The presence of a prochiral center in many of the potential reaction products derived from this compound makes the development of catalytic asymmetric methodologies a high-priority research area. The ability to control the stereochemistry of these reactions would provide access to enantiomerically enriched compounds, which are of significant importance in medicinal chemistry and materials science.

Future research will likely focus on the design and application of chiral catalysts for reactions involving this compound. This could include:

Asymmetric Michael additions: The use of chiral organocatalysts or metal complexes to control the stereoselective addition of nucleophiles to the β-position of the acrylonitrile (B1666552).

Asymmetric cycloadditions: The development of chiral Lewis acids or organocatalysts to induce enantioselectivity in Diels-Alder and 1,3-dipolar cycloaddition reactions.

Asymmetric nucleophilic substitutions: While more challenging, the development of catalytic methods for the enantioselective substitution of the chlorine atom would be a significant advancement.

The synthesis of chiral sulfoxides is a well-established field, and these principles could be applied to derivatives of this compound. acs.org The development of methods for the stereoselective oxidation of the sulfide (B99878) precursor to the corresponding chiral sulfoxide (B87167) would provide another avenue for introducing chirality into molecules derived from this scaffold.

Integration into Automated Synthesis Platforms

The increasing use of automation and high-throughput experimentation in chemical synthesis offers the potential to rapidly explore the reactivity of this compound and optimize reaction conditions. Integrating this compound into automated synthesis platforms could significantly accelerate the discovery of new reactions and the synthesis of novel compound libraries.

Future research in this area could involve:

Development of robust and reliable reaction protocols that are amenable to automation. This would require a thorough understanding of the reaction kinetics and the influence of various parameters on the reaction outcome.

Utilization of high-throughput screening to rapidly evaluate a wide range of catalysts, solvents, and reaction conditions for various transformations of this compound. nih.gov

Integration with in-line analytical techniques to monitor reaction progress and product formation in real-time, allowing for rapid optimization and data-driven decision-making.

The development of automated workflows for the synthesis of libraries of compounds derived from this compound would be particularly valuable for drug discovery and materials science research, enabling the rapid generation of diverse molecular structures for biological or physical property screening. researchgate.net

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the reactivity of molecules. In the context of this compound, computational methods can be employed to design new derivatives with tailored electronic and steric properties, thereby fine-tuning their reactivity for specific applications.

Future research directions in this area include:

Density Functional Theory (DFT) studies to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound and its derivatives. nanobioletters.com These calculations can provide insights into its reactivity towards various reagents and help in predicting the regioselectivity and stereoselectivity of reactions. nih.gov

Molecular modeling of transition states to understand the mechanisms of reactions involving this compound. This can aid in the rational design of catalysts that lower the activation energy and enhance the selectivity of desired transformations.

In silico screening of virtual libraries of derivatives to identify candidates with optimized properties for specific applications. For example, computational methods could be used to predict the binding affinity of derivatives to a biological target or to design molecules with specific optoelectronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.